Wilfornine A

Inflammation Molecular Docking Kinase Inhibition

Choose Wilfornine A for its unique SRC kinase binding at LYS-404, a residue not engaged by analogs like Wilforgine. Ideal for comparative SRC pathway studies and as a low-cytotoxicity negative control (NO inhibition IC50 >50μM) in Tripterygium extract research. Procure high-purity reference material for SAR and mechanistic assays.

Molecular Formula C45H51NO20
Molecular Weight 925.9 g/mol
Cat. No. B8250897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWilfornine A
Molecular FormulaC45H51NO20
Molecular Weight925.9 g/mol
Structural Identifiers
SMILESCC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C)OC(=O)C(CCC5=C(C=CC=N5)C(=O)OCC3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C45H51NO20/c1-22(47)57-21-44-36(62-26(5)51)32(59-23(2)48)31-34(61-25(4)50)45(44)43(9,56)35(33(60-24(3)49)37(44)63-27(6)52)64-40(55)41(7,65-38(53)28-14-11-10-12-15-28)18-17-30-29(16-13-19-46-30)39(54)58-20-42(31,8)66-45/h10-16,19,31-37,56H,17-18,20-21H2,1-9H3
InChIKeyYJDNHPICMWQYIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wilfornine A Sesquiterpene Pyridine Alkaloid: Procurement & Differentiation Guide


Wilfornine A (CAS: 345954-00-9; C45H51NO20; MW: 925.88) is a sesquiterpene pyridine alkaloid (SPA) isolated from the roots of Tripterygium wilfordii Hook. f. (Celastraceae), a plant used in traditional Chinese medicine and a source of a clinically utilized extract (T(II)) [1]. It is a dihydroagarofuran-based macrolide esterified with acetate and benzoate groups, distinguishing it from other SPA subclasses [2]. Wilfornine A has been reported to possess anti-tumor effects, though specific IC50 values are not consistently published .

Why Wilfornine A Cannot Be Interchanged with Wilforgine or Wilforine


Despite sharing the sesquiterpene pyridine alkaloid backbone, Wilfornine A exhibits distinct molecular interactions and bioactivity profiles compared to its close analogs Wilforgine and Wilforine. In anti-inflammatory assays, all three compounds demonstrate weak nitric oxide (NO) inhibition at 50 μM, yet they display divergent binding modes to the SRC kinase, with Wilfornine A engaging a unique residue (LYS-404) not contacted by Wilforgine [1]. These differences in target engagement and functional activity mean that Wilfornine A cannot be considered functionally interchangeable with other SPA members without rigorous experimental validation [2].

Wilfornine A: Quantitative Differentiation Evidence for Scientific Selection


Divergent SRC Kinase Binding: Wilfornine A vs. Wilforgine

Wilfornine A and Wilforgine, both sesquiterpene pyridine alkaloids from Tripterygium wilfordii, exhibit distinct binding modes to the SRC kinase target. Molecular docking simulations reveal that Wilfornine A interacts with four SRC residues: LYS-404, THR-157, GLN-254, and ASN-138 [1]. In contrast, Wilforgine binds to five SRC residues: GLU-323, LYS-155, ASN-138, and two others not specified [1]. Critically, Wilfornine A uniquely contacts LYS-404, a residue not engaged by Wilforgine, suggesting a potentially distinct allosteric or inhibitory mechanism.

Inflammation Molecular Docking Kinase Inhibition

Weak NO Inhibitory Activity: Wilfornine A vs. Triptolide and Celastrol

In a standardized lipopolysaccharide (LPS)-induced RAW 264.7 macrophage assay, Wilfornine A exhibited only weak nitric oxide (NO) inhibitory activity at a concentration of 50 μM, along with weak cytotoxicity [1]. This contrasts sharply with the potent NO inhibition of triptolide (IC50 = 0.066 μM, TC50 = 0.071 μM, TI = 1.08) and celastrol (IC50 = 0.56 μM, TC50 = 1.72 μM, TI = 3.07) [1]. Notably, the close analogs Wilforgine and Wilforine also demonstrated weak activity in this assay, indicating that this SPA subset is not the primary driver of T. wilfordii's anti-inflammatory potency.

Inflammation Nitric Oxide Immunomodulation

Structural Subclass Differentiation: Wilfornine A as an Iso-Evoninate Type SPA

Sesquiterpene pyridine alkaloids from Tripterygium wilfordii are categorized into four structural subclasses: wilfordate-, evoninate-, iso-wilfordate-, and iso-evoninate-types [1]. Wilfornine A, with its dihydroagarofuran core esterified with acetate and benzoate, is classified as an iso-evoninate type SPA [2]. This distinguishes it from many commonly studied SPAs like Wilforgine and Wilforine, which belong to the wilfordate-type subclass. Recent investigations have shown that certain iso-evoninate type SPAs (e.g., wilfordatine L) exhibit potent NF-κB inhibition with IC50 values as low as 1.64 μM, highlighting the potential of this subclass [1].

Natural Product Chemistry Structure Elucidation Sesquiterpene Alkaloids

Limited Cytotoxicity and Therapeutic Window: Wilfornine A vs. Demethylzeylasteral

Wilfornine A exhibits weak cytotoxicity in RAW 264.7 macrophages at 50 μM, precluding calculation of a therapeutic index (TI) [1]. In contrast, demethylzeylasteral, a different Tripterygium constituent, demonstrates an IC50 for NO inhibition of 3.48 μM and a TC50 of 27.59 μM, yielding a TI of 7.93 [1]. The lack of measurable cytotoxicity for Wilfornine A at this concentration, while also showing minimal NO inhibition, suggests that its primary bioactivity may lie outside the direct anti-inflammatory and cytotoxic pathways commonly associated with T. wilfordii.

Cytotoxicity Therapeutic Index Safety Pharmacology

Wilfornine A: Recommended Applications Based on Differential Evidence


Investigating SRC Kinase-Mediated Pathways with Isoform-Specific Probes

Wilfornine A's unique binding to the LYS-404 residue of SRC kinase, as identified through molecular docking studies [1], positions it as a valuable chemical probe for investigating SRC-dependent signaling pathways where this residue plays a critical role. Given that Wilforgine does not interact with LYS-404, Wilfornine A can be used in comparative studies to dissect the functional consequences of engaging this specific binding pocket. This is particularly relevant in oncology and inflammation research where SRC kinase is a validated target.

Negative Control for Anti-Inflammatory Potency in T. wilfordii Extract Studies

Due to its weak NO inhibitory activity (no significant effect at 50 μM) compared to potent constituents like triptolide (IC50 = 0.066 μM) and celastrol (IC50 = 0.56 μM) [1], Wilfornine A is an ideal negative control or reference standard for evaluating the anti-inflammatory contribution of non-SPA components in Tripterygium wilfordii extracts. It allows researchers to benchmark the activity of novel isolates against a structurally related but functionally weak alkaloid, ensuring that observed effects are not due to trace SPA contamination.

Targeted Screening of Iso-Evoninate Type SPAs for NF-κB Inhibition

Wilfornine A belongs to the iso-evoninate subclass of sesquiterpene pyridine alkaloids, a group that has recently yielded compounds with potent NF-κB inhibitory activity (e.g., wilfordatine L with IC50 = 1.64 μM) [2]. While Wilfornine A itself may not be a strong NF-κB inhibitor, its structural features can guide medicinal chemistry efforts aimed at optimizing the iso-evoninate scaffold. Procuring Wilfornine A provides a key reference standard for structure-activity relationship (SAR) studies within this emerging bioactive subclass.

Low-Cytotoxicity Tool Compound for Cellular Assays

Wilfornine A demonstrates weak cytotoxicity in RAW 264.7 macrophages at concentrations up to 50 μM, allowing for its use in long-term or sensitive cellular assays where confounding cell death must be minimized [1]. This contrasts with more cytotoxic Tripterygium constituents and makes Wilfornine A suitable for studying biological processes over extended periods without the interference of acute toxicity, provided its weak bioactivity is accounted for in experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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